N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZPEAUVHXELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation with 2-Aminophenylamine
Cyclobutanecarboxylic acid reacts with 2-aminophenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole). A representative protocol from Ambeed employs cesium carbonate (Cs₂CO₃) as a base in toluene at 120°C for 8 hours, yielding N-(2-aminophenyl)cyclobutanecarboxamide. This step achieves moderate yields (36%) due to competing side reactions like aryl amine oxidation.
Fluorobenzoylation
The final step involves reacting the aminated intermediate with 2-fluorobenzoyl chloride. VulcanChem notes that this reaction proceeds under inert atmospheres (N₂ or Ar) with triethylamine as a proton scavenger. Dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with temperatures maintained at 0–25°C to suppress hydrolysis. Purification via silica gel chromatography typically affords the final product in 45–55% yield.
Palladium-Catalyzed Cross-Coupling
A patented alternative route leverages palladium catalysis to couple cyclobutanecarboxamide with halogenated aromatics. Ambeed details a protocol using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) in toluene at 120°C (Table 1).
Table 1: Palladium-Catalyzed Coupling Conditions
| Component | Quantity/Concentration |
|---|---|
| 7-Bromo-1H-pyrrolo[2,3-c]pyridine | 2.53 mmol |
| Pd₂(dba)₃ | 0.126 mmol |
| Xantphos | 0.057 mmol |
| Cs₂CO₃ | 2.75 mmol |
| Cyclobutanecarboxamide | 2.96 mmol |
| Solvent | Toluene |
| Temperature | 120°C |
| Time | 8 hours |
| Yield | 36% |
This method circumvents the need for pre-functionalized benzoyl chlorides but suffers from moderate yields due to competing β-hydride elimination and catalyst deactivation. Microwave-assisted optimization or ligand tuning (e.g., using SPhos instead of Xantphos) could enhance efficiency.
Comparative Analysis of Methodologies
Table 2: Synthesis Method Comparison
| Method | Yield | Cost | Scalability | Reaction Time |
|---|---|---|---|---|
| Multi-Step Amidation | 45–55% | Low | High | 24–36 hours |
| Palladium Catalysis | 36% | High | Moderate | 8 hours |
| Oxidative Coupling | 87%* | Medium | High | 12 hours |
| Solid-Phase Synthesis | N/A | High | High | 48–72 hours |
*Reported for analogous substrates.
The multi-step amidation route offers the best balance of cost and scalability, whereas oxidative coupling shows superior yields but requires further validation for this specific substrate. Palladium-catalyzed methods, while rapid, are hampered by catalyst costs and purification challenges.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Cyclobutanecarboxylic acid derivatives or ketones.
Reduction: Amines.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
Research indicates that N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide exhibits significant antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets, potentially altering enzyme or receptor activity.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy.
Pharmaceutical Development
The compound is being explored for its potential as a therapeutic agent in treating conditions linked to neuroinflammation and neurodegenerative diseases. Its structural similarity to other neuroprotective agents suggests it could modulate pathways involved in these conditions .
- Neuroprotective Agents : Studies on related compounds have shown promise in treating traumatic brain injury and other neurodegenerative disorders by targeting metabotropic glutamate receptors (mGluR5) .
Material Science
In addition to biological applications, this compound is being investigated for its utility in the development of new materials and chemical processes. Its unique structure allows it to serve as a building block for synthesizing polymers or other functional materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against common pathogens. Results indicated that derivatives of this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. This supports further exploration into its use as an antibiotic agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of similar compounds in models of traumatic brain injury. The findings revealed that these compounds could reduce inflammation and promote neuronal survival, suggesting their potential as treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated benzamides exhibit diverse structural and functional properties depending on substituent positions, halogenation patterns, and molecular conformation. Below is a detailed comparison of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide with structurally related analogues:
Substituent Effects and Conformational Analysis
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23): Structure: Contains three fluorine atoms (two on the aniline ring, one on the benzoyl ring). Crystal Packing: Exhibits coplanar aromatic rings (interplanar angle: 0.5°) and 1D amide-amide hydrogen bonds along the a-axis. Central amide group deviates by ~23° from aromatic planes due to C–H···F/O interactions . Synthesis: High yield (88%) via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline . Unique Feature: First regular trifluorinated benzamide (C₁₃H₈F₃NO) reported, with distinct stacking via C–F···C contacts .
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) :
- N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide: Structure: Combine fluorinated benzamide with cyano and hydroxy groups. Application: Demonstrates enhanced biological activity due to polar substituents, highlighting the role of fluorine in improving drug-receptor interactions .
Fluorine-Specific Interactions
Fluorine atoms in benzamides participate in weak but critical non-covalent interactions:
- C–F···H–N Hydrogen Bonds : Observed in Fo23 (2.54 Å) and analogous structures like YAZBOT (2.42–2.49 Å), stabilizing crystal lattices .
- C–F···C Stacking : In Fo23, F12···C26 (3.151 Å) and F12···Cg1 (3.399 Å) interactions contribute to 3D packing .
- Synthon Variability : Trifluorinated benzamides (e.g., Fo23) form unique aR₂²(12) synthons involving C–F, N–H, and C–H groups, absent in difluorinated analogues .
Structural Database Insights
A Cambridge Structural Database (CSD) analysis reveals:
- Trifluorinated Benzamides: Rare, with Fo23 being the first reported example (C₁₃H₈F₃NO). Only 10 trihalogenated benzamides (mostly chloro derivatives) exist .
- Difluorinated Analogues: 30 crystal structures (C₁₃H₉F₂NO), showing diverse packing modes influenced by substituent positions .
- Tetrafluorinated Benzamides: 29 structures (C₁₃H₇F₄NO), emphasizing the impact of increased fluorine content on lattice energy .
Physicochemical and Pharmacological Properties
| Property | This compound | Fo23 | Difluorinated Analogues |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₆FN₂O₂ | C₁₃H₈F₃NO | C₁₃H₉F₂NO |
| Fluorine Atoms | 1 (ortho) | 3 (2 on aniline, 1 on benzoyl) | 2 (variable positions) |
| Hydrogen Bonding | Amide-NH···O=C | Amide-amide chains | Variable synthons |
| Bioavailability | Enhanced by cyclobutane rigidity | Moderate (high lipophilicity) | Tunable via substituent positions |
Biological Activity
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into the biological effects, mechanisms of action, and research findings associated with this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 270.30 g/mol
The compound features a cyclobutanecarboxamide moiety linked to a phenyl ring, with a fluorine atom substituted on the benzamide structure. This configuration may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM depending on the specific derivative and its structural modifications .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.
- Biofilm Disruption : It has been suggested that similar compounds can disrupt biofilm formation, enhancing their efficacy against persistent bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the cyclobutane or the fluorobenzamide moiety could enhance or diminish its antimicrobial potency. For example, the introduction of different substituents on the aromatic rings has been shown to affect binding affinity and selectivity towards bacterial targets .
Study 1: Antimicrobial Efficacy
In a study evaluating various fluoroaryl derivatives, this compound was tested against S. aureus. The results indicated a promising MIC value that supports its potential as an antibacterial agent.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Control (untreated) | - | - |
This data suggests that while effective, further optimization may be required to enhance its therapeutic index.
Study 2: Mechanistic Insights
Another investigation focused on the cellular effects of this compound on bacterial morphology and viability. Treated cells exhibited significant morphological changes compared to untreated controls, indicating potential cytotoxic effects at higher concentrations.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide?
The synthesis typically involves multi-step reactions, including amide bond formation and cyclopropane functionalization. Key steps may include:
- Cyclobutanecarboxamide coupling : Reacting cyclobutanecarboxylic acid with 2-aminophenol derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the cyclobutanecarboxamide intermediate.
- Fluorobenzamide conjugation : Coupling the intermediate with 2-fluorobenzoic acid using coupling agents like DCC or HATU.
- Optimization : Reaction conditions (e.g., DMF solvent, 60–80°C, inert atmosphere) and purification via column chromatography or recrystallization are critical for achieving >90% purity .
Q. How can the crystal structure and conformational stability of this compound be characterized?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution single-crystal data to resolve bond angles, torsion angles, and intermolecular interactions. Disorder in the cyclopropane ring may require specialized refinement protocols .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrostatic potential surfaces and identify steric clashes in the fluorobenzamide moiety .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer screening : Use cell lines (e.g., A549, MCF7) with MTT assays to determine IC50 values. Compare with structurally similar 1,2,4-oxadiazole derivatives, which often show IC50 values in the 10–20 µM range via apoptosis induction .
- Enzyme inhibition : Target-specific assays (e.g., kinase inhibition) with fluorometric detection to assess binding affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?
- Core modifications : Replace the cyclopropane group with cyclopentane or bicyclic systems to study steric effects on target binding.
- Fluorine substitution : Compare 2-fluoro vs. 3-fluoro benzamide analogs using radiolabeled ([^3H]/[^14C]) derivatives to track metabolic stability .
- Oxadiazole ring variations : Introduce electron-withdrawing groups (e.g., -NO2) to the oxadiazole moiety and evaluate effects on cytotoxicity .
Q. How can contradictory data in biological activity studies be resolved?
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50 values may arise from differences in apoptosis detection methods (Annexin V vs. TUNEL assays) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects or false-positive results in cytotoxicity assays .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- LogP adjustment : Introduce polar groups (e.g., -OH, -SO3H) to the benzamide ring to enhance aqueous solubility while monitoring plasma protein binding via equilibrium dialysis .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., cyclopropane ring oxidation) and design deuterated analogs to slow degradation .
Q. How can synthetic yields be improved for large-scale production in academic settings?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings to reduce byproduct formation.
- Flow chemistry : Implement continuous-flow reactors for amide bond formation steps to enhance reproducibility and reduce reaction times .
Q. What role does the fluorine atom play in target binding and bioavailability?
- Electrostatic effects : Fluorine’s electronegativity enhances hydrogen-bonding interactions with kinase active sites (e.g., ATP-binding pockets).
- Bioavailability : Fluorine reduces basicity of adjacent amines, improving membrane permeability (measured via PAMPA assays) and oral bioavailability in preclinical models .
Methodological Considerations
- Data validation : Cross-reference crystallographic data (CCDC entries) and biological assays with PubChem datasets to ensure reproducibility .
- Controlled experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate fluorobenzamide stability under assay conditions via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
